2-(Pyrrolidin-1-yl)acetic acid

CAS No.: 37386-15-5

Cat. No.: VC2134890

Molecular Formula: C6H11NO2

Molecular Weight: 129.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 37386-15-5 |

|---|---|

| Molecular Formula | C6H11NO2 |

| Molecular Weight | 129.16 g/mol |

| IUPAC Name | 2-pyrrolidin-1-ylacetic acid |

| Standard InChI | InChI=1S/C6H11NO2/c8-6(9)5-7-3-1-2-4-7/h1-5H2,(H,8,9) |

| Standard InChI Key | IPXNXMNCBXHYLQ-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)CC(=O)O |

| Canonical SMILES | C1CCN(C1)CC(=O)O |

Introduction

Chemical Structure and Properties

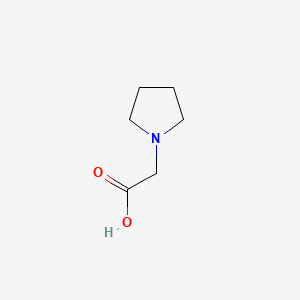

2-(Pyrrolidin-1-yl)acetic acid has the molecular formula C6H11NO2, featuring a five-membered pyrrolidine ring connected to an acetic acid moiety . The structure represents a tertiary amine attached to a carboxylic acid group, giving the compound amphoteric properties. The nitrogen atom in the pyrrolidine ring provides a basic center, while the carboxylic acid group contributes acidic characteristics.

Physical and Chemical Properties

The physical and chemical properties of 2-(Pyrrolidin-1-yl)acetic acid are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C6H11NO2 |

| Molecular Weight | 129.16 g/mol |

| Physical State | Solid at room temperature |

| Solubility | Soluble in water and polar organic solvents |

| Melting Point | Not specifically reported for the free acid |

| pKa | Estimated between 3.5-4.5 for the carboxylic acid group |

| Functional Groups | Tertiary amine, carboxylic acid |

The compound's structure enables it to participate in various chemical reactions typical of both amines and carboxylic acids, including salt formation, esterification, and amide formation.

Structural Relationships and Comparisons

2-(Pyrrolidin-1-yl)acetic acid belongs to a family of compounds containing the pyrrolidine motif, which is prevalent in many naturally occurring and synthetic bioactive molecules.

Related Compounds

The following table compares 2-(Pyrrolidin-1-yl)acetic acid with structurally related compounds:

The comparison illustrates how structural modifications can significantly alter the physical properties and potential biological activities of these related compounds.

Analytical Methods and Characterization

Several analytical techniques can be employed for the characterization and analysis of 2-(Pyrrolidin-1-yl)acetic acid:

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation through characteristic signals for the pyrrolidine ring and acetic acid moiety

-

Infrared (IR) Spectroscopy: Reveals characteristic absorption bands for the carboxylic acid group (~1700-1725 cm⁻¹) and C-N stretching (~1200-1350 cm⁻¹)

-

Mass Spectrometry (MS): Enables identification through molecular ion peak and fragmentation pattern

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed for purity determination and quantitative analysis of 2-(Pyrrolidin-1-yl)acetic acid in various matrices.

Pharmaceutical Significance

The pyrrolidine structural motif appears in numerous pharmaceutically important compounds, suggesting potential relevance of 2-(Pyrrolidin-1-yl)acetic acid in drug discovery and development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume